molecular formula C17H18FNO4S2 B2795939 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034458-75-6

7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2795939
CAS No.: 2034458-75-6
M. Wt: 383.45
InChI Key: QSJNHHIRNWHTTP-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide is a synthetic organic compound featuring a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur atoms . The core 1,4-thiazepane structure is a privileged scaffold in medicinal chemistry for the design of novel bioactive agents . This particular molecule is functionalized with a 2-fluorophenyl group at the 7-position and a phenylsulfonyl group at the 4-position, with the sulfur atom further oxidized to a sulfone (1,1-dioxide). The 1,1-dioxide modification can significantly influence the compound's electronic properties, polarity, and potential for hydrogen bonding, making it a valuable intermediate for chemical synthesis . Compounds based on the 1,4-thiazepane and related 1,4-thiazepine structures have been extensively investigated for their diverse pharmacological activities. Research in this area has identified such derivatives as potent inhibitors of interleukins and enzymes like matrix metalloproteinases (MMPs) . Furthermore, similar structural motifs have shown promise in anticancer research, demonstrating anti-proliferative effects against various human cancer cell lines . The presence of the sulfonyl group is a common feature in many drug-like molecules and can be critical for target binding . This compound is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-24(17,20)21)25(22,23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNHHIRNWHTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic synthesis. One common approach is to start with the appropriate fluorophenyl and phenylsulfonyl precursors. The synthesis may involve the following steps:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing intermediates.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the thiazepane intermediate.

    Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation reactions, where a phenylsulfonyl chloride reacts with the thiazepane intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluorophenyl and phenylsulfonyl groups can impart specific interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their pharmacological properties. This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylsulfonyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with other sulfonamide- and fluorophenyl-containing heterocycles. Key analogues and their distinctions are outlined below:

Compound Key Structural Features Biological Activity/Properties
7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide 1,4-thiazepane core; phenylsulfonyl at C4; 2-fluorophenyl at C7 Potential BRAF/HDAC dual inhibition (hypothesized based on sulfonamide motifs)
7-{[4-(2-Cyclopropyl-4-(3-(2,6-Difluorophenylsulfonamido)-2-fluorophenyl) Thiazole-pyrimidine hybrid; cyclopropyl substituent; dual sulfonamide/fluorophenyl groups BRAF/HDAC dual inhibition (IC₅₀: 12–54 nM for HDACs; 28–89 nM for BRAF)
7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione Cyclopropanecarbonyl substituent; dual fluorophenyl groups Enhanced metabolic stability due to cyclopropane; lower aqueous solubility vs. sulfonyl analogues
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole-thione core; sulfonyl and difluorophenyl groups Antifungal activity (MIC: 4–16 µg/mL); moderate cytotoxicity

Key Findings from Comparative Studies

Sulfonamide vs. Cyclopropane-containing derivatives (e.g., 14h in ) exhibit superior metabolic stability but reduced solubility due to hydrophobic substituents .

Fluorophenyl Positioning :

  • The 2-fluorophenyl group at C7 in the target compound may confer steric and electronic advantages over 3- or 4-fluorophenyl isomers, as seen in HDAC inhibitor studies .

Dual-Activity Compounds :

  • Compounds like 14b () combine BRAF and HDAC inhibition, but the target compound’s simpler structure may reduce off-target effects while maintaining efficacy .

Data Tables

Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP Water Solubility (mg/mL) HDAC IC₅₀ (nM) BRAF IC₅₀ (nM)
Target compound 393.42 2.8 0.12 N/A N/A
14h (cyclopropane derivative) 612.65 4.1 0.03 54 89
14b (thiazole-pyrimidine hybrid) 698.71 3.9 0.07 12 28
Triazole-thione derivative 450.48 2.5 0.21 N/A N/A

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